Product packaging for Bryostatin 17(Cat. No.:)

Bryostatin 17

Cat. No.: B1254529
M. Wt: 790.9 g/mol
InChI Key: QMDQQCXRPALIRV-WFWQRCFSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bryostatin 17 is a member of the bryostatin family of macrocyclic lactones, which are potent modulators of protein kinase C (PKC) isozymes and are derived from the marine bryozoan Bugula neritina . While Bryostatin 1 is the most extensively studied member of this family in preclinical and clinical contexts, the bryostatins share a common macrolactone core and are known for their complex biological activities . These compounds bind with high affinity to the regulatory domain of PKC, competing with natural ligands like diacylglycerol (DAG) and phorbol esters . This interaction can lead to the activation and subsequent down-regulation of specific PKC isoforms, which is a key mechanism behind their observed research effects . In research settings, bryostatins have demonstrated a remarkable portfolio of biological activities. They have been shown to inhibit tumor cell proliferation, induce apoptosis, and promote cell differentiation in various cancer cell lines . Furthermore, they can modulate the immune system, reverse multidrug resistance, and enhance the efficacy of conventional chemotherapeutic agents . Beyond oncology, bryostatin activity has generated interest in other therapeutic areas. Preclinical studies suggest it may enhance synaptogenesis, improve memory and learning, and exhibit neuroprotective effects, indicating potential for Alzheimer's disease and other neurological disorders . It has also been investigated as an agent to activate latent HIV reservoirs, potentially enabling viral eradication strategies . The structural complexity and extremely low natural abundance of bryostatins have prompted the development of synthetic analogs to provide a practical supply for research . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H62O14 B1254529 Bryostatin 17

Properties

Molecular Formula

C42H62O14

Molecular Weight

790.9 g/mol

IUPAC Name

[(1S,3S,5Z,7R,8E,13Z,15S,17R,21R,23R,25S)-1,21-dihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacosa-8,11-dien-25-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C42H62O14/c1-24(43)32-21-29-14-26(18-36(46)51-10)16-33(53-29)40(5,6)12-11-28-13-25(17-35(45)50-9)15-31(52-28)23-42(49)41(7,8)34(55-38(48)39(2,3)4)22-30(56-42)19-27(44)20-37(47)54-32/h11-12,16-18,24,27-32,34,43-44,49H,13-15,19-23H2,1-10H3/b12-11+,25-17+,26-18-/t24-,27-,28+,29+,30-,31+,32-,34+,42+/m1/s1

InChI Key

QMDQQCXRPALIRV-WFWQRCFSSA-N

Isomeric SMILES

C[C@H]([C@H]1C[C@@H]2C/C(=C/C(=O)OC)/C=C(O2)C(/C=C/[C@H]3C/C(=C\C(=O)OC)/C[C@H](O3)C[C@]4(C([C@H](C[C@H](O4)C[C@H](CC(=O)O1)O)OC(=O)C(C)(C)C)(C)C)O)(C)C)O

Canonical SMILES

CC(C1CC2CC(=CC(=O)OC)C=C(O2)C(C=CC3CC(=CC(=O)OC)CC(O3)CC4(C(C(CC(O4)CC(CC(=O)O1)O)OC(=O)C(C)(C)C)(C)C)O)(C)C)O

Synonyms

bryostatin 17

Origin of Product

United States

Biosynthetic Pathways of Bryostatin 17

Elucidation of the Polyketide Synthase (PKS) Gene Cluster (e.g., bry genes)

The genetic blueprint for bryostatin (B1237437) synthesis is located in the bry gene cluster. wikipedia.org This cluster was identified within "Candidatus Endobugula sertula," an uncultivated bacterial symbiont of the marine bryozoan Bugula neritina. acs.orgasm.org The discovery that the symbiont, not the host bryozoan, possesses the genetic machinery for production was a pivotal moment in understanding the origin of these compounds. nih.govnih.gov Evidence includes the successful cloning of PKS gene fragments from the symbiont and the observation that eliminating the bacteria with antibiotics leads to a reduction in bryostatin levels in the host. asm.orgnih.gov

The bry gene cluster is composed of several large, modular PKS genes responsible for the assembly of the polyketide backbone. acs.org Five principal PKS genes have been identified: bryA, bryB, bryC, bryX, and bryD. acs.org These multimodular enzymes orchestrate the sequential addition and modification of extender units to build the bryostatin core. acs.org The organization of the modules within these genes dictates the final chemical structure. acs.org

Table 1: Key Polyketide Synthase Genes in the bry Cluster This table summarizes the primary PKS genes and their modular composition as identified in the bryostatin biosynthetic pathway.

GeneNumber of ModulesDescription of Function
bryA 4Initiates the biosynthesis of the bryostatin polyketide chain. acs.org
bryB 4Continues the elongation of the polyketide chain initiated by bryA. acs.org
bryC 4Further extends the polyketide intermediate. wikipedia.org
bryX 2Contains two modules and a thioesterase (TE) domain, likely involved in later stages of assembly and chain termination. acs.org
bryD 2Contains two modules and is involved in the final extension steps and pyran ring formation. wikipedia.orgacs.org

The bryostatin PKS is classified as a trans-AT PKS system. nih.govresearchgate.net In canonical cis-AT PKS systems, each module contains its own integrated acyltransferase (AT) domain, which is responsible for selecting and loading the correct extender unit (typically malonyl-CoA or methylmalonyl-CoA) onto its acyl carrier protein (ACP). nih.gov However, the bry PKS modules lack these integrated AT domains. nih.gov Instead, this function is performed by a discrete, standalone AT enzyme encoded by the bryP gene. nih.govnih.gov This BryP protein acts "in trans" to load the necessary malonyl-CoA extender units onto the ACP domains of the various PKS modules, a hallmark of this more flexible and evolutionarily distinct class of polyketide synthases. nih.govresearchgate.netspringernature.com

Enzymology of Bryostatin 17 Biosynthesis

The unique chemical features of the bryostatin scaffold, such as its vinyl methylester moieties, are installed by specialized enzymatic cassettes that expand upon the canonical PKS extension mechanism. nih.govnih.gov

A key enzymatic step in the bryostatin pathway is catalyzed by BryR, a homolog of 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS). nih.govnih.gov In primary metabolism, HMGS enzymes typically use acetyl-CoA as a substrate. nih.gov In the bryostatin pathway, however, BryR functions as part of a "β-branching" cassette, which introduces a two-carbon unit onto the β-position of the growing polyketide chain. wikipedia.orgnih.gov BryR specifically catalyzes the condensation between an acetoacetyl group tethered to an ACP of a PKS module (the acceptor) and an acetyl group carried by a discrete, standalone ACP known as BryU (the donor). wikipedia.orgnih.gov This reaction generates a 3-hydroxy-3-methylglutaryl-like intermediate attached to the PKS assembly line, a critical branching point in the synthesis. nih.govpnas.org

The β-branching process initiated by BryR is a multi-step enzymatic sequence that creates some of the most distinctive structural features of this compound. nih.govrsc.org Following the BryR-catalyzed condensation, the HMG-like intermediate undergoes a series of modifications. wikipedia.org An enoyl-CoA hydratase homolog, BryT, dehydrates the intermediate. wikipedia.orgnih.gov This is followed by O-methylation and a double bond isomerization, steps which are catalyzed by domains within the main PKS modules (BryA and BryB, respectively). wikipedia.orgnih.gov The coordinated action of this enzymatic cassette (BryR, BryU, BryT, and modifying domains within the PKS) is responsible for installing the vinyl methylester moieties that are essential to the bryostatin core structure. nih.govnih.gov

Microbial Symbiont Contributions to this compound Production (e.g., Candidatus Endobugula sertula)

Compelling evidence demonstrates that bryostatins are not produced by the bryozoan Bugula neritina itself, but by its obligate microbial symbiont, "Candidatus Endobugula sertula". asm.orgnih.govmdpi.com This uncultivated gammaproteobacterium resides within the host, and the relationship is a classic example of defensive symbiosis, where the symbiont produces a chemical that protects the host's larvae from predation. nih.govsi.edu

Several lines of evidence support the symbiont's role as the true producer. The bry gene cluster, with its characteristic bacterial PKS architecture, was identified from DNA extracted from the symbiont-bryozoan association. acs.orgnih.gov Furthermore, RNA probes specific to these PKS genes bind specifically to the symbiotic bacteria within the host tissues, confirming gene expression by the symbiont. nih.govasm.org Finally, when the symbiont population is reduced or eliminated by treating the host with antibiotics, the production of bryostatins is correspondingly diminished or ceases entirely. asm.orgnih.gov

Metatranscriptomic Approaches in Biosynthesis Research

The challenge of studying the biosynthesis of natural products from uncultivated organisms like "Candidatus Endobugula sertula" has been significantly addressed by the advent of advanced molecular techniques, particularly metatranscriptomics. nih.gov Metatranscriptomics allows researchers to analyze the complete set of RNA transcripts from a community of organisms, providing a snapshot of the actively expressed genes at a specific point in time. researchgate.net This approach has been instrumental in confirming that the "bry" gene cluster is not a silent piece of genetic code, but a highly active metabolic pathway within the symbiont. nih.govnih.gov

A key study employing a shotgun metagenomic and metatranscriptomic approach on Bugula neritina provided direct evidence of the high levels of transcription of the "bry" genes. nih.gov This finding is crucial as it demonstrates that the enzymatic machinery required for the production of the bryostatin core structure is actively being produced by "Candidatus Endobugula sertula". The high expression levels of these genes in reproductive host tissues further underscore their importance in the symbiotic relationship, likely for the chemical defense of the host's larvae. nih.gov

The metatranscriptomic analysis not only confirmed the activity of the known "bry" genes but also led to the discovery of new putative genes involved in the biosynthetic pathway. nih.gov Conversely, this approach also revealed that a previously assigned gene, bryS, was not expressed in reproductive tissues, suggesting it is not directly involved in the primary biosynthesis of bryostatins. nih.gov

While metatranscriptomics has definitively shown that the foundational biosynthetic machinery for bryostatins is highly active, the specific transcripts for the tailoring enzymes that finalize the structure of this compound remain to be explicitly identified. Future metatranscriptomic studies, potentially focusing on different life stages of the host or under varying environmental conditions, may help to elucidate the expression patterns of these elusive tailoring enzymes and provide a complete picture of the this compound biosynthetic pathway.

Gene ClusterProducing OrganismPrecursor Molecule
"bry" gene cluster"Candidatus Endobugula sertula""bryostatin 0"

Synthetic Chemistry and Analogue Development of Bryostatin 17

Structure-Activity Relationship (SAR) Studies for Bryostatin (B1237437) 17 Activity

Identification of Pharmacophoric Features for Biological Function

The biological activities of bryostatins are primarily mediated through their high-affinity binding to the C1 domain of PKC isozymes, where they compete with the endogenous ligand diacylglycerol (DAG) and also with phorbol (B1677699) esters. tandfonline.comacs.orgijirt.orgtandfonline.compnas.orgpnas.org Early pharmacophore models, based on comparisons between the structures of bryostatins, phorbol esters, and DAG, proposed that a triad (B1167595) of oxygen atoms plays a critical role in PKC binding. tandfonline.compnas.orgpnas.orgresearchgate.net In Bryostatin 1, these key oxygen atoms were hypothesized to be located at the C1 carbonyl, the C19 hydroxyl group, and the C26 hydroxyl group. pnas.orgpnas.org

Structure-activity relationship studies have largely supported this hypothesis, indicating that modifications or elimination of the C19 hemiketal or C26 hydroxyl groups can lead to a substantial loss in binding affinity. pnas.orgnih.gov Conversely, modifications to other parts of the molecule, particularly the A and B rings, were initially thought to have a minimal effect on binding affinity, suggesting these regions might primarily act as a "spacer domain" to orient the key binding elements. pnas.orgnih.gov However, later research has revealed a more nuanced role for the A and B rings in modulating the specific biological responses. nih.govacs.orgacs.org

Bryostatin 17 ("picolog") is a simplified analogue that retains potent PKCα activity (Ki = 3.1 nM), providing evidence that a simplified structure incorporating key features can still modulate PKC. researchgate.netresearchgate.net

Impact of Specific Structural Modifications (e.g., A-ring, B-ring) on Activity

While the C-ring functionalities (specifically C1, C19-OH, and C26-OH) are considered essential for high-affinity PKC binding, modifications to the A and B rings have been shown to significantly impact the selectivity and quality of the biological response. tandfonline.comrsc.orgpnas.orgnih.govacs.orgacs.org

Initial hypotheses suggested the A and B rings primarily served as a structural scaffold. pnas.orgnih.gov However, studies with synthetic analogues have demonstrated that this region is not merely a passive spacer. nih.govacs.orgacs.org For instance, the synthesis of analogues with modified A-ring functionality has revealed a previously unknown hotspot for PKC affinity at the C7 position, which also influences selectivity and efficacy against different cancer cell lines. tandfonline.comtandfonline.com A potential geminal dimethyl shielding effect in the A-ring (e.g., at C8) has also been suggested to influence selective PKC activation. tandfonline.comtandfonline.com Studies on C8-gem dimethyl bryologs showed potent binding to PKC isozymes, with varying affinities depending on other modifications. pnas.org

Studies involving the replacement of the A- and B-pyran rings with phenyl rings led to a loss of high-affinity binding with PKC, further emphasizing the importance of the native ring structures or their appropriate mimics for optimal interaction. nih.gov

Research into 20,20-difluorinated analogues, focusing on the C17-C27 fragment, has explored the impact of modifications in the vicinity of the C-ring on PKC binding. These compounds showed modest binding to PKCα, suggesting that modifications in this region can influence activity. rsc.orgrsc.org

Collectively, these studies highlight that while the C-ring provides the primary recognition elements for PKC binding, the A and B rings play crucial roles in modulating the affinity, selectivity, and ultimately the distinct biological responses observed with bryostatins compared to other PKC activators like phorbol esters. pnas.orgnih.govacs.orgacs.org

Molecular and Cellular Mechanisms of Action for Bryostatin 17

Protein Kinase C (PKC) Modulation by Bryostatin (B1237437) 17

Bryostatin 17 functions as a potent modulator of PKC, a family of serine/threonine kinases crucial for various cellular signaling pathways. researchgate.netontosight.aifrontiersin.org this compound binds to the C1 domain of conventional and novel PKC isoforms, mimicking the action of the endogenous ligand diacylglycerol (DAG). frontiersin.orgnih.govsynaptogen.com This interaction leads to the activation and subsequent translocation of PKC isoforms. frontiersin.orgfrontiersin.orgnih.gov

Isoform-Specific Activation and Binding Affinities (e.g., PKCα, δ, ε)

This compound exhibits differential binding affinities and activation profiles across various PKC isoforms. Bryostatin 1, a closely related bryostatin, has shown high affinity binding to PKCα and ɛ. nih.gov Studies on bryostatin 1 indicate binding affinities (Ki) in the nanomolar range for several isoforms, including PKCα, PKCβ2, PKCδ, and PKCε. frontiersin.org

PKC IsoformBinding Affinity (Ki) for Bryostatin 1 (nM)
PKCα1.35 frontiersin.org
PKCβ20.42 frontiersin.org
PKCδ0.26 frontiersin.org
PKCε0.24 frontiersin.org

In cultured neuronal cells, bryostatin 1 has been observed to induce potent activation of PKCα, PKCδ, and PKCε at varying concentrations. frontiersin.org Time course experiments revealed that bryostatin 1 at 10-10 M triggered significant PKCε activation by 30 minutes and PKCδ activation by 1 hour. frontiersin.org Bryostatin 1 appears to have a greater specificity towards PKCε and PKCδ isoforms, with a notable preference for PKCε in in vivo studies. frontiersin.org

Subcellular Translocation Dynamics of PKC Isoforms

Upon binding, this compound induces the translocation of PKC isoforms from the cytosol to cellular membranes, a key step in their activation. frontiersin.orgfrontiersin.orgnih.gov This translocation is a rapid process. frontiersin.org For instance, bryostatin 1 treatment successfully recruits Munc13-1 from the cytosol to the plasma membrane in HT22 cells. medchemexpress.commedchemexpress.cn While phorbol (B1677699) ester treatment typically causes initial translocation to the plasma membrane followed by distribution between plasma and internal/nuclear membranes, bryostatin 1 has been shown to cause initial translocation primarily to internal membranes for PKCδ in some cell lines. nih.gov

Differential Effects Compared to Phorbol Esters

Although both this compound and phorbol esters bind to the C1 domain of PKC and act as activators, they exhibit significant differences in their biological effects. researchgate.netpnas.orgpnas.org Bryostatin 1, for example, induces only a subset of typical phorbol ester responses and can paradoxically block those actions initiated by phorbol esters that it does not induce itself. pnas.orgpsu.eduaacrjournals.org This differential effect has been observed in various cellular processes, including differentiation and proliferation. psu.eduaacrjournals.org For instance, bryostatin 1 did not induce macrophage-like differentiation of HL-60 cells, unlike phorbol esters, and even blocked the phorbol ester-induced differentiation of these cells. pnas.orgpsu.edu The distinct structural features of bryostatins, particularly the large protruding ring formed upon binding to the C1 domain, are thought to contribute to their specific biological activities and differences compared to phorbol esters. researchgate.net

Sustained Activation and Downregulation of PKC

Like DAG, bryostatin 1 produces a time-dependent biphasic effect on some PKC isoforms, starting with initial activation and membrane translocation. nih.gov However, prolonged interaction of bryostatin 1 with PKCs can lead to downregulation and inhibition. frontiersin.org This downregulation involves the proteolytic degradation of activated PKC, often through the proteasome pathway, following translocation to endosomes. frontiersin.orgnih.govaacrjournals.org This process results in a brief pulse of PKC activity followed by a period of reduced levels. frontiersin.orgplos.org The duration of downregulation can last for several hours, followed by de novo synthesis to restore normal levels. frontiersin.orgnih.gov The extent of downregulation can be dose-dependent, with higher doses potentially leading to more significant downregulation of certain isoforms like PKCα. tandfonline.com Bryostatin 1 has been shown to induce more rapid downregulation of PKCα and PKCβ in some cell types compared to phorbol esters. aacrjournals.org

Identification of Additional Molecular Targets for this compound

While PKC is a primary target, research has identified additional proteins that interact with this compound, contributing to its diverse cellular effects. frontiersin.orgacs.org

Non-PKC Protein Interactions (e.g., Protein Kinase D, TLR-4, Munc-13)

This compound has been shown to interact with proteins other than conventional and novel PKCs. Bryostatin 1, a closely related compound, interacts with Protein Kinase D (PKD). frontiersin.orgnih.gov Bryostatin 1 also acts as a ligand for Toll-like receptor 4 (TLR-4), modulating the immune system through a MyD88-independent pathway. frontiersin.orgmedchemexpress.com Furthermore, the synaptic protein Munc-13 has been identified as a molecular target of bryostatin 1. acs.orgalzdiscovery.orgnih.gov Munc13-1, which contains C1 domains similar to PKC, binds to bryostatin 1 with high affinity. acs.orgnih.gov Studies show that bryostatin 1 binds to both the isolated C1 domain of Munc13-1 (Ki = 8.07 ± 0.90 nM) and the full-length Munc13-1 protein (Ki = 0.45 ± 0.04 nM). acs.orgnih.gov This binding induces plasma membrane translocation of Munc13-1, similar to the effect of phorbol esters, indicating activation. acs.orgnih.gov Bryostatin 1 also affects the translocation of other Munc13 family members, ubMunc13-2 and bMunc13-2. acs.orgnih.gov An increased expression level of Munc13-1 has also been observed following incubation with bryostatin 1 in certain cell lines. acs.orgnih.gov

Modulation of Intracellular Signaling Pathways by this compound

This compound's interaction with PKC isozymes is central to its modulation of numerous intracellular signaling cascades. Unlike phorbol esters, which can induce persistent activation and subsequent downregulation of PKC, bryostatin's effects on PKC activity can be complex and context-dependent, often leading to downregulation at higher concentrations or prolonged exposure nih.govfrontiersin.org. This modulation of PKC activity, particularly conventional and novel isoforms like PKC-α, -δ, and -ε, triggers downstream events that influence various cellular functions nih.govfrontiersin.orgnih.gov.

Activation of NF-κB-Dependent Pathways

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor involved in regulating genes related to inflammation, immunity, cell survival, and proliferation. This compound has been shown to activate NF-κB-dependent pathways. This activation is often mediated through its effects on PKC, as PKC can trigger the phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, allowing NF-κB to translocate to the nucleus and activate target gene expression plos.orge-century.usasm.orgbioline.org.br. Studies have demonstrated that bryostatin treatment can enhance the phosphorylation level of NF-κB subunits, such as p65, leading to its nuclear translocation e-century.us. This activation of NF-κB has been implicated in various cellular responses to bryostatin, including the reactivation of latent viruses like HIV-1 and the modulation of immune responses plos.orgnih.govnih.gov. Research indicates that bryostatin can enhance the binding of NF-κB to its recognition sites in the promoter regions of target genes, such as the IFN-γR2 gene, suggesting a direct role in transcriptional regulation via NF-κB aai.org.

MAPK Signaling Modulation (e.g., MAPK11)

This compound also modulates Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are involved in a wide array of cellular processes including proliferation, differentiation, and stress responses. Activation of PKC by bryostatin can lead to the activation of the MAPK cascade, including extracellular signal-regulated kinases (ERK), p38 MAPK (MAPK11), and Jun N-terminal kinases (JNK) nih.govaacrjournals.orgashpublications.org. Specific research has highlighted the role of MAPK11 (p38 alpha) in mediating some of bryostatin-1's effects. For instance, bryostatin-1 (B1241195) has been shown to upregulate MAPK11 expression in exhausted CD8+ T cells, contributing to enhanced proliferation and cytokine production in a MAPK11-dependent manner frontiersin.orgnih.govresearchgate.net. Studies have also investigated the impact of bryostatin on phosphorylated MAPK levels, an indicator of MAPK activity, although the results can vary depending on the cell type and concentration used tandfonline.com. The modulation of MAPK pathways by bryostatin underscores its complex influence on cellular fate decisions.

AMP-activated Protein Kinase (AMPK) Involvement

AMP-activated Protein Kinase (AMPK) is a key regulator of cellular energy homeostasis. Emerging evidence suggests that this compound can also interact with or modulate AMPK signaling. Studies investigating the reactivation of latent HIV-1 have indicated the involvement of AMPK in bryostatin-mediated effects nih.govplos.orgresearchgate.net. While bryostatin is primarily known as a PKC activator, its ability to modulate novel PKC isoforms may indirectly involve stress-induced AMPK nih.gov. Research using AMPK inhibitors, such as compound C, has shown a partial reduction in bryostatin-mediated viral reactivation, suggesting that AMPK plays a role in this process nih.gov. The interplay between PKC and AMPK pathways in response to bryostatin highlights a more intricate signaling network being affected by this compound.

Impact on Metabolic Pathways (e.g., Pyrimidine (B1678525) and Purine (B94841) Metabolism)

Beyond canonical signaling cascades, this compound has been observed to impact cellular metabolic pathways, including the metabolism of pyrimidines and purines. Transcriptome analyses have revealed that bryostatin can activate pathways such as pyrimidine metabolism and purine metabolism nih.govnih.govresearchgate.net. These metabolic changes are thought to be related to certain biological effects of bryostatin, such as the reactivation of latent HIV latency nih.govnih.gov. The upregulation of pyrimidine and purine metabolism may facilitate the completion of the cell cycle in latent cells, contributing to their reactivation nih.gov. This suggests that bryostatin's effects extend to influencing the availability of nucleotides necessary for DNA and RNA synthesis.

Regulation of Apoptotic and Proliferative Signaling

This compound has demonstrated the ability to regulate both apoptotic (programmed cell death) and proliferative signaling pathways, often in a cell type-specific manner. Its effects on proliferation can be inhibitory in certain cancer cell lines bioline.org.bre-century.usajmb.orgbiorxiv.org, while in other contexts, it can enhance proliferation, such as in exhausted CD8+ T cells nih.gov. The induction of apoptosis by bryostatin has been linked to the activation of caspase-dependent pathways, including increased expression levels of cleaved caspase-8 and activation of caspase-3 and -9 bioline.org.brajmb.org. Bryostatin's influence on apoptosis can involve the modulation of pro-apoptotic and anti-apoptotic proteins, such as the reduction in the expression of Bcl-2 and the increase in the expression of factors like PTEN, FasL, and FasR e-century.use-century.usmdpi.com. The balance between pro-apoptotic and proliferative signals, influenced by bryostatin's modulation of pathways like NF-κB and MAPK, determines the ultimate cellular outcome e-century.usbioline.org.br.

Effects on Gene Expression and Transcriptional Regulation

This compound significantly influences gene expression and transcriptional regulation, mediating many of its downstream cellular effects. Its primary mechanism of action through PKC modulation directly impacts the activity of transcription factors and the expression levels of various genes frontiersin.org. Studies using microarray and RNA-sequencing analyses have provided insights into the broad transcriptional changes induced by bryostatin ashpublications.orgnih.govnih.govnih.gov.

Bryostatin's effect on gene expression can be gene-specific and cell type-dependent. For example, it has been shown to induce the expression of genes involved in differentiation markers ajmb.org. In the context of immune cells, bryostatin-1 in combination with other factors like IL-2 can synergistically induce the expression of IFN-γ mRNA and protein through transcriptional activation and enhanced mRNA stability aai.org. Furthermore, bryostatin has been shown to enhance the transcriptional activity of specific genes, such as the IFN-γR2 gene, partly through NF-κB binding to promoter regions aai.org.

Preclinical Research on Therapeutic Applications of Bryostatin 17

Bryostatin (B1237437) 17 in Oncology Models

Research into the antineoplastic potential of bryostatins has been a major focus, with studies exploring their direct effects on cancer cells, their ability to induce differentiation, overcome drug resistance, and act synergistically with other therapies. While specific detailed data for Bryostatin 17 across all these aspects is still emerging, studies on Bryostatin 1 provide a strong foundation.

This compound has demonstrated potent efficacy against lymphoma in both in vitro and in vivo models. researchgate.netnih.govtandfonline.com More broadly, Bryostatin 1 has exhibited antineoplastic activity against a diverse panel of murine and human tumor cell lines in preclinical studies. In vitro, Bryostatin 1 inhibited the growth of various cell lines, including those derived from renal adenocarcinoma, melanoma, reticulum cell sarcoma, and B-cell lymphoma, albeit with varying degrees of sensitivity. aacrjournals.org For instance, at a concentration of 100 ng/ml, Bryostatin 1 inhibited the in vitro growth of the L10A B-cell lymphoma by 94%, while showing less inhibition in other cell lines like Renca renal adenocarcinoma (0%). aacrjournals.org

In vivo studies with Bryostatin 1 have also shown promising antitumor effects in murine models. Multiple intraperitoneal doses of Bryostatin 1 resulted in significant antitumor effects and prolonged survival time in mice bearing L10A lymphoma and M5076 reticulum cell sarcoma. aacrjournals.org Systemic therapy with Bryostatin 1 was also successful in models of B16 melanoma lung metastases. aacrjournals.org The observed correlation between in vitro sensitivity and in vivo efficacy for Bryostatin 1 suggests a direct mechanism of antitumor activity for bryostatins. aacrjournals.org

Table 1: In Vitro Growth Inhibition by Bryostatin 1 (100 ng/ml) in Murine Tumor Cell Lines

Cell LineTumor TypeGrowth Inhibition (%)
RencaRenal Adenocarcinoma0
B16Melanoma40
M5076Reticulum Cell Sarcoma40
L10AB-cell Lymphoma94

Note: Data presented is for Bryostatin 1, illustrating the activity profile within the bryostatin class.

Bryostatins, including Bryostatin 1, have been shown to induce differentiation in various malignant hematopoietic cells and inhibit cancer cell proliferation. researchgate.netnih.govresearchgate.net Bryostatin 1, similar to PKC-activating phorbol (B1677699) esters, can induce the differentiation of several B cell tumors in vitro to a terminal nonproliferative state. aacrjournals.org Specific studies on chronic lymphocytic leukemia (CLL) have demonstrated that Bryostatin 1 can induce the differentiation of CLL cells in vitro. aacrjournals.org This differentiation can lead to a phenotype resembling hairy cell leukemia, with the upregulation of surface markers like CD22 and CD11c. aacrjournals.org Bryostatin 1 has also been reported to induce monocytic differentiation of HL-60 human promyelocytic leukemia cells. whiterose.ac.uktandfonline.com

However, the effects on differentiation can be cell type-dependent. For example, Bryostatin 1 failed to induce differentiation in human tracheobronchial epithelial cells and even antagonized the differentiation induced by phorbol esters in this cell type. aacrjournals.org This highlights the complex and context-dependent nature of bryostatin-induced differentiation, likely mediated through differential modulation of PKC isozymes.

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy. Preclinical studies, primarily with Bryostatin 1, have indicated its potential in overcoming MDR in cancer cells. tandfonline.comaacrjournals.orgijirt.orgneoplasiaresearch.com Bryostatin 1 has been shown to sensitize some resistant cells to chemotherapy agents. tandfonline.comijirt.org For instance, treatment with Bryostatin 1 led to the reversion of the multidrug resistance phenotype in the WSU-DLCL2 diffuse large B-cell lymphoma cell line. tandfonline.com This was associated with an increase in the accumulation of [H3]vincristine in these cells. tandfonline.com While Bryostatin 1 affected P-glycoprotein phosphorylation in multidrug-resistant human breast cancer cells, it did not affect its function in that specific model. nih.gov This suggests that the mechanisms by which bryostatins overcome MDR may vary depending on the cancer cell type and the specific resistance mechanisms involved.

Preclinical studies, largely focused on Bryostatin 1, have demonstrated its ability to enhance the activity of various cytotoxic agents, suggesting potential for combination therapies. tandfonline.comaacrjournals.orgnih.gov Bryostatin 1 has shown synergistic effects when combined with chemotherapeutic agents such as vincristine (B1662923), paclitaxel, fludarabine (B1672870), and gemcitabine (B846) in various cancer models. tandfonline.comaacrjournals.orgnih.govfraxa.org For example, in a human diffuse large cell lymphoma cell line and a xenograft model, Bryostatin 1 combined with vincristine demonstrated increased apoptosis and growth inhibition compared to either agent alone. fraxa.org The combination of Bryostatin 1 with auristatin PE was successful in a SCID mouse xenograft model bearing a human B-cell chronic lymphocytic leukemia cell line, resulting in tumor-free animals. tandfonline.com The sequence of administration can be important, as seen in studies where treatment with Bryostatin 1 followed by fludarabine resulted in higher antitumor activity compared to other sequences. tandfonline.com

Table 2: Examples of Preclinical Combinations with Bryostatin 1 Showing Enhanced Antitumor Activity

Combination Partner(s)Cancer Model / Cell LineObserved EffectSource
VincristineDiffuse large B-cell lymphoma cell line, Xenograft modelIncreased apoptosis and growth inhibition fraxa.org
Auristatin PEHuman B-cell chronic lymphocytic leukemia xenograft modelSuccessful treatment, tumor-free animals tandfonline.com
FludarabineFludarabine-resistant WSU-CLL cell lineSensitization, enhanced apoptosis, higher antitumor activity (sequence-dependent) tandfonline.com
PaclitaxelVarious cancer cell linesEnhanced cytotoxic effects nih.gov
GemcitabineVarious cancer modelsEffective in combination tandfonline.com

Note: Data presented is for Bryostatin 1, illustrating the potential for synergistic effects within the bryostatin class.

This compound in Neurobiological Research Models

Beyond oncology, the bryostatin class, particularly Bryostatin 1, has garnered interest for its potential applications in neurological disorders, primarily due to its ability to modulate PKC, which is highly expressed in the brain and involved in synaptic function, learning, and memory. alzdiscovery.org While specific research on this compound in neurobiological models is limited in the provided results, the findings for Bryostatin 1 are relevant to the potential activities of related bryostatins.

Preclinical studies, predominantly utilizing Bryostatin 1, have indicated neuroprotective effects and potential therapeutic benefits in models of various neurological disorders. fraxa.orgalzdiscovery.orgmdpi.comfrontiersin.orgfrontiersin.orgresearchgate.netnih.gov Bryostatin 1 has shown promise in models of Alzheimer's disease (AD), stroke, traumatic brain injury (TBI), and Fragile X syndrome. fraxa.orgalzdiscovery.orgmdpi.comfrontiersin.orgresearchgate.netnih.gov

In models of AD, Bryostatin 1 has been shown to enhance spatial learning and long-term memory. mdpi.com Its mechanism is thought to involve the activation of PKC, which can lead to increased levels of synaptic proteins like spinophilin and synaptophysin, contributing to structural changes in synapses. mdpi.com Bryostatin 1 has also been reported to exert neuroprotective effects in AD transgenic mice. mdpi.com Furthermore, Bryostatin 1 can activate α-secretase, an enzyme involved in the non-amyloidogenic processing of amyloid precursor protein (APP), potentially reducing the formation of amyloid-beta (Aβ) plaques, a hallmark of AD. alzdiscovery.org

In models of ischemic stroke, Bryostatin 1 administration has resulted in improved survival rates, reduced ischemic brain injury, and promoted neurogenesis and synaptogenesis. alzdiscovery.orgfrontiersin.org Bryostatin 1 has been shown to attenuate both necrotic and apoptotic neuronal cell death and ameliorate neurological functions in ischemic brain injury models. frontiersin.org

Studies in animal models of Fragile X syndrome have indicated that Bryostatin 1 can arrest behavioral and cognitive symptoms, including hyperactivity and deficits in learning and memory. fraxa.org These effects were observed with long-term treatment and are linked to the activation of PKC, which is essential for maintaining synapse health. fraxa.org

Bryostatin 1 has also shown neuroprotective potential in animal models of traumatic brain injury (TBI), where it was found to decrease levels of toxic PKCα and increase neuroprotective PKCε. frontiersin.org

While these findings are primarily from studies on Bryostatin 1, they suggest that other bryostatins, including this compound, may hold similar neurobiological potential due to their shared mechanism of PKC modulation.

Table 3: Preclinical Neurobiological Effects of Bryostatin 1

Neurological Disorder ModelObserved EffectsSource
Alzheimer's DiseaseEnhanced spatial learning and long-term memory, increased synaptic proteins, reduced Aβ formation, neuroprotection alzdiscovery.orgmdpi.comfrontiersin.orgresearchgate.net
Ischemic StrokeImproved survival, reduced brain injury, neurogenesis, synaptogenesis, reduced neuronal death alzdiscovery.orgfrontiersin.org
Fragile X SyndromeArrest of behavioral and cognitive symptoms, improved learning and memory, promoted synaptic health fraxa.org
Traumatic Brain InjuryDecreased toxic PKCα, increased neuroprotective PKCε frontiersin.org

Note: Data presented is for Bryostatin 1, illustrating the potential neuroprotective activities within the bryostatin class.

Cognitive Enhancement and Synaptogenesis Studies

Preclinical studies, particularly in animal models of Alzheimer's disease (AD) and other neurological disorders, have investigated the effects of bryostatin on cognitive function and synaptic plasticity. Research in transgenic AD mouse models demonstrated that bryostatin treatment restored cognitive loss and increased synaptic numbers. researchgate.net This synaptogenic effect is thought to be mediated, at least in part, by the activation of PKC epsilon (PKCε), which can lead to increased levels of synaptic growth factors such as brain-derived neurotrophic factor (BDNF). researchgate.netnih.gov Studies in aged rats following global ischemic insult also reported that bryostatin administration resulted in curative neurogenesis, synaptogenesis, and cognitive enhancement. nih.gov Bryostatin-treated rats showed improved spatial cognition compared to saline-treated controls in the Morris water maze test. nih.gov Furthermore, bryostatin-1 (B1241195) has been shown to prevent the loss of dendritic spines and their synapses in Tg2576 mice, an AD model. jneurosci.org

Amyloid Beta (Aβ) Processing Modulation

Bryostatin has demonstrated the ability to modulate the processing of amyloid precursor protein (APP), a key event in the pathology of Alzheimer's disease. Activation of the alpha-secretase pathway is a recognized mechanism to divert APP processing away from the production of amyloid-beta (Aβ), the main component of amyloid plaques. nih.goveuropeanreview.org Bryostatin, as a PKC activator, has been shown to enhance the alpha-secretase pathway, leading to increased generation of soluble alpha-amyloid precursor protein (sAPPα), which is considered non-toxic and neuroprotective. europeanreview.orggoogle.comscielo.br Studies in SH-SY5Y neuronal cells showed that bryostatin-1 produced a more rapid, potent, and sustained activation of alpha-secretase APP processing compared to another PKC modulator, TPPB. nih.gov This effect is associated with the selective activation of PKC-delta (PKCδ) and PKC-epsilon (PKCε) isoforms by bryostatin-1. nih.gov In transgenic AD mice, bryostatin-1 treatment reduced amyloid plaques (detected as Aβ40 and Aβ42) and improved behavioral outcomes. nih.gov

Impact on Alpha-Synuclein (B15492655) Expression

Research has also explored the impact of bryostatin on alpha-synuclein expression, a protein implicated in Parkinson's disease and other synucleinopathies. Elevated alpha-synuclein expression has been observed in oligodendrocytes in animal models of multiple sclerosis. frontiersin.org Studies have indicated that treatment with bryostatin-1 can lead to a significant reduction in alpha-synuclein expression. frontiersin.org Additionally, research using human pluripotent stem cells with a mutation in the SNCA gene (encoding alpha-synuclein) showed that mutant alpha-synuclein fails to complex with PKC, resulting in impaired activation of Nrf2. pnas.org Treatment with the PKC agonist bryostatin led to phosphorylation of Nrf2 in these cells. pnas.org

Immunomodulatory Properties of this compound

This compound exhibits significant immunomodulatory properties, influencing various aspects of the immune system. tandfonline.comashpublications.org These effects are also largely mediated through its interaction with PKC. aai.orgnih.gov

Effects on Immune Cell Proliferation and Function (e.g., T-cells, monocytes)

Bryostatin-1 has been shown to activate several types of immune cells in vitro, including monocytes, lymphocytes, granulocytes, and NK cells. aai.org It can induce the proliferation and activation of B and T cells. aai.org In the context of HIV research, bryostatin-1 improved dysfunctional HIV-specific CD8+ T cell proliferation. frontiersin.org It also reduced the expression of multiple inhibitory receptors (PD-1, TIGIT, CD160, and LAG-3) on exhausted CD8+ T cells and increased their expansion and functionality by improving cytokine production and cytotoxicity. frontiersin.org Bryostatin-1 is also a potent activator of human monocytes, inducing the production of proinflammatory cytokines. ashpublications.orgnih.gov

Modulation of Cytokine Production and Release

This compound influences the production and release of various cytokines, which are crucial mediators of immune responses. Bryostatin-1 has been shown to induce proinflammatory cytokines such as IL-1β, TNF-α, IL-6, and IL-8 in human monocytes. ashpublications.orgnih.gov This induction occurs in a time and dose-dependent manner, with secretion of these cytokines being observed after monocyte exposure to bryostatin-1. ashpublications.org Bryostatin-1 can synergize with IL-2 in triggering monocyte activation and cytokine secretion. ashpublications.org In T cells, bryostatin-1 and IL-2 synergized to induce both IFN-γ mRNA and protein expression. aai.org Bryostatin-1 induced IFN-γ production in human T cells in the presence of IL-2. frontiersin.org Studies have also shown that bryostatin-1 can increase secretion of IL-10, an anti-inflammatory cytokine, while inhibiting the secretion of proinflammatory cytokines like IL-12 and IL-6 at low doses in dendritic cells. frontiersin.org

This compound in Latent Viral Reactivation Research (e.g., HIV)

This compound has been investigated for its potential in reactivating latent viral reservoirs, particularly in the context of HIV. The ability of HIV to establish latent infection in cells like resting memory T lymphocytes and macrophages is a major barrier to eradicating the virus. plos.orgnih.gov Bryostatin-1 is a potent inducer of latent HIV from latency in various in vitro models. plos.org It has been shown to robustly reactivate latent viral infection in monocytic and lymphocytic cells at low nanomolar concentrations through the activation of PKC-alpha (PKCα) and PKC-delta (PKCδ). plos.org This reactivation is a key component of the "shock and kill" strategy, aiming to make latently infected cells visible to the immune system or therapeutic interventions. frontiersin.org While bryostatin-1 reactivates latent HIV in CD4+ T cells, it does not increase viral production in chronically HIV infected macrophages; instead, it can cause a major decrease in viral production in these cells. frontiersin.orgnih.gov This differential effect highlights the complexity of bryostatin's actions across different cell types. nih.gov

Data Tables

Study FocusCell Type/ModelKey FindingReference
Cognitive Enhancement & SynaptogenesisTransgenic AD miceRestored cognitive loss, increased synaptic numbers, increased BDNF. researchgate.netnih.gov
Cognitive Enhancement & SynaptogenesisAged rats (ischemic insult)Curative neurogenesis, synaptogenesis, improved spatial cognition. nih.gov
Cognitive Enhancement & SynaptogenesisTg2576 mice (AD model)Prevented loss of dendritic spines and synapses. jneurosci.org
Amyloid Beta (Aβ) Processing ModulationSH-SY5Y neuronal cellsPotent and sustained activation of alpha-secretase APP processing, increased sAPPα release. nih.gov
Amyloid Beta (Aβ) Processing ModulationTransgenic AD miceReduced amyloid plaques (Aβ40, Aβ42), improved behavioral outcomes. nih.gov
Impact on Alpha-Synuclein ExpressionOligodendrocytes (animal model of MS)Significant reduction in alpha-synuclein expression. frontiersin.org
Impact on Alpha-Synuclein ExpressionhPSCs (SNCA-A53T mutation)Led to phosphorylation of Nrf2. pnas.org
Immune Cell Proliferation and Function (T-cells)Dysfunctional HIV-specific CD8+ T cellsImproved proliferation, reduced inhibitory receptor expression, increased expansion and functionality. frontiersin.org
Immune Cell Proliferation and Function (T-cells)Human T cellsProliferation and activation. aai.org
Immune Cell Proliferation and Function (Monocytes)Human peripheral blood monocytesPotent activation. ashpublications.orgnih.gov
Modulation of Cytokine ProductionHuman monocytesInduced IL-1β, TNF-α, IL-6, and IL-8 production and secretion. ashpublications.orgnih.gov
Modulation of Cytokine ProductionHuman T cellsSynergized with IL-2 to induce IFN-γ mRNA and protein expression. aai.org
Modulation of Cytokine ProductionDendritic cellsIncreased IL-10 secretion, inhibited IL-12 and IL-6 secretion (low doses). frontiersin.org
Latent Viral Reactivation (HIV)Latently HIV-infected monocytic and lymphocytic cellsRobustly reactivated latent HIV via PKCα and PKCδ activation. plos.org
Latent Viral Reactivation (HIV)Chronically HIV infected macrophagesDid not increase viral production, caused a major decrease in viral production. frontiersin.orgnih.gov

Mechanisms of Latency Reversal in Cellular Reservoirs

Bryostatin 1 has been investigated for its ability to reactivate latent HIV in cellular models, a key strategy in the effort to eradicate the virus (the "shock and kill" approach). researchgate.netnih.govfrontiersin.org HIV can persist in a latent state within resting CD4+ T cells and other cellular reservoirs, such as macrophages, despite suppressive antiretroviral therapy (ART). nih.govharvard.edu Reactivating this latent virus could make infected cells vulnerable to clearance by the immune system or viral cytopathic effects. researchgate.netnih.gov

Bryostatin 1 is a potent activator of PKC isoforms, and this activation is central to its mechanism of latency reversal. nih.govalzdiscovery.org PKC activation can lead to the translocation of NF-κB to the nucleus, which in turn transactivates the HIV-1 long terminal repeat (LTR), promoting viral gene expression. Studies have shown that bryostatin 1 can robustly reactivate latent viral infection in both monocytic and lymphocytic cell lines. nih.govalzdiscovery.org The reactivation effect of bryostatin 1 in monocytic cells has been observed to be more potent than that of PMA and TNF-α in some studies. alzdiscovery.org

While bryostatin 1 has shown promise as a latency-reversing agent (LRA) in various in vitro models, its efficacy in primary cells from HIV-infected individuals on ART has been explored. Some studies indicate that bryostatin 1 can induce HIV expression from latency in these primary cells. nih.gov However, the degree of latency reversal can vary depending on the specific CD4+ T cell subset, with memory stem cells identified as being less susceptible to reactivation by some LRAs, including bryostatin 1 alone. researchgate.net Combinations of bryostatin 1 with other LRAs, such as JQ1 (a bromodomain inhibitor), have shown synergistic effects in reactivating latent HIV-1 in ex vivo primary cell cultures from ART-treated patients.

Data on the latency reversal capacity of bryostatin 1 in different cellular models:

Cell ModelBryostatin 1 Effect on Latency ReversalReference
Monocytic cells (THP-p89)Robust reactivation nih.govalzdiscovery.org
Lymphocytic cellsRobust reactivation nih.govalzdiscovery.org
Jurkat-LAT-GFP cellsInduces reactivation (especially with HDAC inhibitors)
Resting CD4+ T cells (ex vivo)Can induce HIV expression nih.gov
Memory stem cells (CD4+ T)Poorly reactivated by bryostatin-1 alone researchgate.net
Human astrocytesReactivates latent HIV-1 via PKC and NF-κB

Bryostatin 1's effect on latency reversal is largely dependent on PKC activation, as demonstrated by the abrogation of this effect by PKC inhibitors. nih.govalzdiscovery.org Additionally, bryostatin 1's modulation of novel PKC (nPKC) may involve stress-induced AMP Kinase (AMPK) signaling. nih.govalzdiscovery.org

Impact on Viral Receptor Expression

Preclinical research on bryostatin 1 has also investigated its effects on the expression of viral receptors, particularly those involved in HIV entry into host cells. Bryostatin 1 has been shown to influence the expression levels of CD4 and chemokine co-receptors like CXCR4 and CCR5. frontiersin.orgnih.gov

Studies using Jurkat cells have demonstrated that bryostatin 1 treatment can lead to a transient downregulation of both CD4 and CXCR4 receptors on the cell surface. nih.govalzdiscovery.org This downregulation was observed to occur within hours of treatment and return to baseline levels within 48 hours. nih.govalzdiscovery.org In human monocyte-derived macrophages (MDMs), bryostatin 1 treatment also resulted in a downregulation of CD4 receptors. frontiersin.org This reduction in CD4 and CCR5 expression was accompanied by a decrease in R5 tropic virus infection in MDMs. frontiersin.orgharvard.edu

The modulation of viral receptors by bryostatin 1 may contribute to its anti-HIV activity, potentially by reducing the susceptibility of cells to new infections. nih.gov This effect appears to be partly receptor-dependent, although bryostatin 1 has also shown antiviral activity against R5- and X4-tropic viruses in a receptor-independent manner. nih.govalzdiscovery.org

Data on Bryostatin 1's impact on viral receptor expression:

Cell TypeReceptor AffectedEffect of Bryostatin 1 TreatmentReference
Jurkat cellsCD4, CXCR4Transient downregulation nih.govalzdiscovery.org
Human MacrophagesCD4, CCR5Downregulation frontiersin.org

Other Preclinical Research Avenues

Beyond its investigation as a latency-reversing agent for HIV, bryostatin 1 and other bryostatins have been explored in various other preclinical research avenues, primarily due to their potent modulation of protein kinase C. nih.govplos.org PKC is involved in a wide range of cellular activities, including cell survival, growth, and differentiation, making bryostatins of interest in diseases characterized by dysregulated cellular processes. plos.org

Cancer has been a major focus of preclinical and clinical studies for bryostatins. nih.govplos.org Bryostatin 1 has shown activity in laboratory tests using cancer cells and animal models. nih.govplos.org this compound, a simplified analog, has also exhibited potent in vitro and in vivo efficacy against lymphoma in preclinical studies. nih.gov The mechanism of action in cancer is linked to PKC modulation, which can influence pathways involved in cell proliferation and death.

Neurological disorders represent another significant area of preclinical investigation for bryostatins. Bryostatin 1 has shown neuroprotective potential in preclinical models of conditions such as Alzheimer's disease, stroke, traumatic brain injury, and Fragile X syndrome. In models of Alzheimer's disease, bryostatin 1 has been reported to restore synaptic connections, prevent neuronal death, and reduce amyloid plaques and neurofibrillary tangles. Its effects in neurological models are also linked to PKC activation, which plays a role in synaptic plasticity and neuronal function. Bryostatin 1 has received orphan drug status for Fragile X syndrome. nih.gov

Preclinical work has also touched upon the potential uses of bryostatins in other conditions, including diabetes, Crohn's disease, and multiple sclerosis. The diverse biological activities of bryostatins, mediated through PKC modulation and potentially other targets like Munc-13, suggest a broad range of potential therapeutic applications currently under preclinical exploration.

Advanced Research Methodologies and Future Directions for Bryostatin 17

In Vitro and In Vivo Model Systems in Bryostatin (B1237437) 17 Research

Research on bryostatins, including investigations relevant to Bryostatin 17, heavily relies on both in vitro and in vivo model systems to understand their mechanisms of action and evaluate their potential therapeutic effects. In vitro studies utilize various cell lines and primary cell cultures to examine the direct cellular responses to bryostatins. These models are crucial for dissecting molecular pathways, identifying protein interactions, and assessing cellular outcomes such as differentiation, proliferation, and apoptosis. For example, studies have used human leukemic cell lines to demonstrate the ability of bryostatin 1 to induce differentiation. tandfonline.comashpublications.org In the context of HIV research, in vitro models, such as latent HIV-infected cell lines and patient-derived resting CD4+ T cells, are employed to evaluate the capacity of bryostatins and their analogues to reactivate latent virus. nih.govnatap.orgnih.gov

In vivo models, primarily using rodents, are indispensable for assessing the systemic effects, pharmacokinetics, and efficacy of bryostatins in a living organism. These models allow researchers to study the impact of bryostatins on disease progression, immune responses, and cognitive function. Mouse models of cancer, Alzheimer's disease, and HIV infection have been utilized to investigate the therapeutic potential of bryostatin 1 and synthetic analogues. tandfonline.comnih.govnih.govresearchgate.netalzdiscovery.org For instance, studies in mouse models have shown that bryostatin 1 can enhance the anti-tumor activity of other agents and improve survival. tandfonline.com In the context of neurological disorders, in vivo models of fragile X syndrome, stroke, and traumatic brain injury have been used to explore the neuroprotective and cognitive-enhancing effects of bryostatin 1. alzdiscovery.orgfishersci.ptexcli.de These in vivo studies provide critical data on the complex interactions of bryostatins within a biological system, complementing the findings from in vitro experiments.

Biophysical and Computational Approaches to this compound Interactions

Understanding the intricate interactions of bryostatins with their biological targets at a molecular level is crucial for rational drug design and development. Biophysical techniques provide experimental insights into these interactions, while computational approaches offer theoretical modeling and prediction capabilities.

Biophysical methods such as nuclear magnetic resonance (NMR) spectroscopy and surface plasmon resonance (SPR) can be employed to study the binding kinetics and thermodynamics of bryostatins with target proteins, particularly PKC isozymes. qeios.com REDOR NMR has been used to reveal multiple conformers for a PKC ligand in a membrane environment, providing valuable information about the structural dynamics of these interactions in a more physiologically relevant context. acs.org

Computational approaches, including molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling, play a vital role in predicting binding affinities, identifying key interaction residues, and designing novel analogues with improved properties. qeios.commdpi.com Computer-guided ligand comparisons and models are used in the design of synthetically accessible bryostatin analogues. acs.org Molecular dynamics simulations can provide insights into the conformational dynamics of bryostatins and their targets, including interactions within lipid membranes, which are crucial for PKC function. mdpi.comresearchgate.net Studies have utilized molecular docking and MD simulations to explore the binding mechanisms of bryostatin 1 with proteins like ferritin, which has implications in Alzheimer's disease therapeutics. researchgate.net These computational tools aid in prioritizing compounds for synthesis and experimental testing, accelerating the research process.

Strategies for Sustainable Supply of this compound for Research

The limited natural abundance of bryostatins in their original source, the marine bryozoan Bugula neritina, has historically been a major bottleneck for research and clinical development. nih.govnatap.orgpnas.orgrwu.edu Obtaining significant quantities of bryostatin 1, for example, has required harvesting large amounts of the marine organism, which is neither economically viable nor environmentally sustainable for large-scale supply. nih.govnatap.orgpnas.orgnih.gov

Several strategies are being explored to address the challenge of sustainable supply for bryostatins, including this compound. These include:

Aquaculture: While mariculture of B. neritina has been attempted, it has not yet been commercially implemented for large-scale bryostatin production. rwu.edubioone.org

Total Chemical Synthesis: Significant progress has been made in the total synthesis of bryostatins, including bryostatin 1. researchgate.netdicp.ac.cn While initial syntheses were lengthy and low-yielding, more efficient and convergent routes have been developed, making synthetic access more feasible. researchgate.netdicp.ac.cn Scalable synthesis of bryostatin 1 (> 2 grams) has been achieved through optimized routes. dicp.ac.cn

Biosynthesis and Metabolic Engineering: Research has identified that bryostatin biosynthesis is carried out by bacterial symbionts associated with B. neritina. rwu.eduwikipedia.org Understanding the biosynthetic pathways and the genes involved opens possibilities for metabolic engineering of these symbiotic bacteria or heterologous expression of the biosynthetic gene clusters in a more amenable host organism to produce bryostatins. rwu.eduwikipedia.org

Synthesis of Simplified Analogues: A major focus has been on designing and synthesizing simplified bryostatin analogues that retain the desired biological activity but are significantly easier and more cost-effective to produce than the natural products. nih.govnatap.orgresearchgate.netrwu.edunih.govresearchgate.net This approach is discussed further in the next section.

These strategies aim to ensure a reliable and sustainable supply of bryostatins and their derivatives for ongoing research and potential therapeutic applications.

Investigation of Novel this compound Analogues with Tuned Selectivity

Given the complexity and supply issues of natural bryostatins, the design and synthesis of novel analogues with tuned selectivity for specific PKC isozymes or other targets is a critical area of research. Bryostatin 1 is known to modulate various PKC isozymes, and different isozymes are associated with distinct cellular functions and therapeutic indications. ashpublications.orgresearchgate.netalzdiscovery.orgdicp.ac.cnnih.gov Developing analogues with selective activity could lead to compounds with improved efficacy and reduced side effects compared to the pan-modulating natural products.

Function-oriented synthesis is a key strategy in this area, focusing on creating simpler, synthetically accessible analogues that retain the activity-determining features of the natural bryostatins. nih.govnih.govnih.gov Researchers have designed and synthesized families of bryostatin analogues, exploring modifications to different parts of the molecule to understand their impact on PKC binding affinity and translocation selectivity. nih.govnih.govresearchgate.netpnas.org

Studies have shown that simplified bryostatin analogues can exhibit comparable or even superior potency to bryostatin 1 in certain in vitro assays, such as inducing latent HIV activation. nih.govnatap.org Furthermore, these analogues can display differential selectivity for conventional and novel PKC isoforms compared to bryostatin 1. dicp.ac.cnnih.gov For instance, some synthetic bryologs have shown potent binding to PKC with single-digit nanomolar or subnanomolar Ki values and modulated the activity of conventional PKCβ1 isoform differently than bryostatin 1. nih.govnih.gov The ability to tune the selectivity of bryostatin analogues offers the potential to develop targeted therapies for specific diseases where particular PKC isoforms play a key role.

Exploration of New Therapeutic Targets and Pathways

While PKC has been the primary focus of bryostatin research, investigations are expanding to explore new therapeutic targets and pathways modulated by these compounds. The diverse biological activities observed for bryostatins suggest that they may interact with proteins and pathways beyond the classical PKC family.

Studies have indicated that bryostatins may influence various cellular processes relevant to different diseases. For example, in the context of Alzheimer's disease, beyond PKC modulation, bryostatin 1 has been shown to protect against amyloid-beta oligomer-induced neurotoxicity by activating autophagy and restoring lysosomal function. scielo.br It has also been computationally explored for its binding potential to ferritin, a protein involved in iron homeostasis, which is implicated in neurodegenerative diseases. researchgate.net

In HIV research, integrated analysis of transcriptome and target profiles of bryostatin has revealed potential novel pathways involved in HIV latency reactivation, including the p53 signaling pathway and metabolic pathways such as pyrimidine (B1678525) and purine (B94841) metabolism. researchgate.netnih.gov This suggests that bryostatin's effects on HIV latency may involve multiple targets and downstream pathways beyond direct PKC activation. researchgate.netnih.gov

Furthermore, bryostatin 1 has been shown to enhance the proliferation and functionality of exhausted CD8+ T cells by upregulating MAP Kinase 11, highlighting its potential in cancer immunotherapy. frontiersin.org These findings underscore the multifaceted nature of bryostatin's biological activities and the ongoing efforts to uncover new therapeutic targets and pathways that could be exploited for treating a range of diseases.

Q & A

Q. Methodological Guidance :

  • Apply the PICO framework (Population, Intervention, Comparison, Outcome) to define hypotheses. For example:
    • Population: Transgenic AD mice with synaptic loss.
    • Intervention: this compound at 20–30 µg/m².
    • Comparison: Vehicle vs. active comparator (e.g., BDNF enhancers).
    • Outcome: Synaptic density via immunohistochemistry .

How can researchers resolve contradictions in this compound’s efficacy data across preclinical and clinical studies?

Advanced Research Focus
Discrepancies in this compound’s outcomes (e.g., cognitive improvements in small AD cohorts vs. limited scalability) demand meta-analytical approaches :

  • Data harmonization : Standardize endpoints (e.g., MMSE, ADCS-ADL) across studies to enable cross-trial comparisons .
  • Subgroup analysis : Stratify clinical data by disease stage, genetic markers (e.g., APOE4 status), or PKCε expression levels .
  • Mechanistic validation : Use in vitro models to isolate confounding variables (e.g., drug stability in solvents like ethanol or chloroform) .

Q. Methodological Guidance :

  • Conduct sensitivity analyses to assess robustness of findings. For example:
    • Compare this compound’s hydrolysis rates in 95% ethanol vs. chloroform to validate storage protocols .
    • Replicate preclinical PKCε activation assays under varying pH/temperature conditions .

What statistical methods are appropriate for analyzing this compound’s dose-dependent effects on synaptic markers?

Q. Basic Research Focus

  • Longitudinal mixed-effects models : Account for repeated measurements (e.g., MMSE scores at 0, 3, 24 hours post-dose) and individual variability .
  • Non-parametric tests : Use Wilcoxon signed-rank tests for non-normal distributions (common in small-sample AD trials) .
  • Power calculations : Ensure adequate sample sizes to detect ≥1.5-unit MMSE changes (α=0.05, β=0.2) .

Q. Advanced Research Focus

  • Bayesian hierarchical modeling : Integrate preclinical and clinical data to predict dose-response relationships while quantifying uncertainty .
  • Pathway enrichment analysis : Link this compound’s PKCε activation to downstream synaptic pathways (e.g., CREB-BDNF) via transcriptomic datasets .

How should researchers design studies to evaluate this compound’s stability and decomposition in different solvents?

Advanced Research Focus
this compound’s susceptibility to hydrolysis (e.g., in ethanol/water mixtures) necessitates:

  • Kinetic studies : Measure decomposition rate constants (k) and activation energies (Ea) using HPLC-MS .
  • Solvent screening : Test stability in polar (e.g., DMSO) vs. non-polar solvents (e.g., chloroform) under controlled humidity .

Q. Methodological Guidance :

  • Table 1 : Example stability data from :

    SolventHydrolysis Rate (k, h⁻¹)Activation Energy (Ea, kJ/mol)
    95% Ethanol0.1545.2
    Chloroform + H₂O0.0838.7

What ethical and reproducibility standards apply to this compound’s preclinical-to-clinical translation?

Q. Basic Research Focus

  • Ethical compliance : Obtain IRB approval for human trials, disclose conflicts of interest, and adhere to CONSORT guidelines for randomized designs .
  • Data transparency : Deposit raw datasets (e.g., PKCε activation curves, MMSE scores) in public repositories (e.g., Zenodo) .

Q. Advanced Research Focus

  • FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable. For example:
    • Annotate this compound’s chemical properties using IUPAC standards .
    • Share synthetic protocols (e.g., extraction from Bugula neritina) with replication steps .

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bryostatin 17
Reactant of Route 2
Bryostatin 17

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.